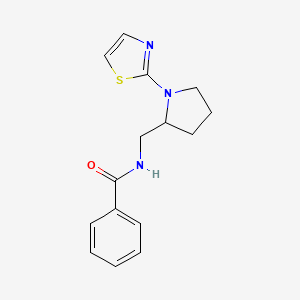

N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide” is a compound that contains a thiazole ring and a pyrrolidine ring . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . The pyrrolidine ring is a five-membered nitrogen heterocycle .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a thiazole ring and a pyrrolidine ring . The thiazole ring is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The pyrrolidine ring is a saturated scaffold, which allows efficient exploration of the pharmacophore space due to sp3-hybridization .

Scientific Research Applications

Vascular Endothelial Growth Factor Receptor-2 Inhibition

- Inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): Compounds similar to N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide have been identified as potent and selective inhibitors of VEGFR-2 kinase activity. This has implications in cancer treatment, as these compounds showed efficacy in human lung and colon carcinoma xenograft models (Borzilleri et al., 2006).

Cytotoxic Activity in Cancer Research

- Cytotoxicity Against Cancer Cell Lines: Benzamide derivatives and their copper(II) complexes demonstrated significant cytotoxicity, particularly against breast cancer and prostate adenocarcinoma cell lines. This indicates potential for development as anticancer agents (Adhami et al., 2014).

Material Science and Gelation Behavior

- Supramolecular Gelators: A series of N-(thiazol-2-yl) benzamide derivatives were synthesized and investigated for their gelation behavior. This research is significant for understanding the role of non-covalent interactions in material science, particularly in the design of supramolecular gels (Yadav & Ballabh, 2020).

Histone Deacetylase Inhibition

- Inhibition of Histone Deacetylase (HDAC): Similar compounds have been identified as selective inhibitors of HDACs, crucial in cancer treatment due to their role in blocking cancer cell proliferation and inducing apoptosis (Zhou et al., 2008).

Chemical Synthesis and Analysis

- Synthesis of Novel Cyclic Systems: Research in this area focuses on synthesizing new cyclic systems incorporating benzamide derivatives, which can lead to the development of new pharmaceuticals and chemicals (Fadda et al., 2013).

Chemical Sensing Applications

- Chromium Ion Selective Electrode: The use of benzamide derivatives in the construction of chromium ion selective electrodes demonstrates the application in chemical sensing, essential for environmental monitoring and industrial processes (Hajiaghababaei et al., 2016).

Mechanism of Action

Target of Action

N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide, also known as N-{[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl}benzamide, is a compound that has been synthesized and evaluated for anticonvulsant activity

Mode of Action

It is known that the compound has been evaluated for anticonvulsant activity , suggesting that it may interact with targets involved in seizure activity.

Biochemical Pathways

Given its evaluation for anticonvulsant activity , it is likely that it affects pathways involved in neuronal excitability and seizure activity.

Pharmacokinetics

A computational study was carried out, including prediction of pharmacokinetic properties

Result of Action

Given its evaluation for anticonvulsant activity , it is likely that it has effects on neuronal excitability and seizure activity.

Properties

IUPAC Name |

N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3OS/c19-14(12-5-2-1-3-6-12)17-11-13-7-4-9-18(13)15-16-8-10-20-15/h1-3,5-6,8,10,13H,4,7,9,11H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWPGQCKOKBWGBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=NC=CS2)CNC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(1-(4-Chloro-2-methylphenoxy)ethyl)(1,2,4)triazolo[1,5-a]pyrimidine](/img/structure/B2609889.png)

![N-(3,4-difluorophenyl)-2-(1-oxo-4-(o-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2609893.png)

![N-(2-(dimethylamino)ethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)cinnamamide hydrochloride](/img/structure/B2609896.png)

![(3-Amino-6-pyridin-3-ylthieno[2,3-b]pyridin-2-yl)-(4-fluorophenyl)methanone](/img/structure/B2609898.png)

![(2E)-3-[2-(benzyloxy)phenyl]prop-2-enoic acid](/img/structure/B2609908.png)

![4-Benzyl-1-[(4-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2609910.png)